molecular formula C11H16N2O2 B7858900 [(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine

[(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine

Cat. No.: B7858900
M. Wt: 208.26 g/mol
InChI Key: LBCMEWHIYWNBDX-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitrophenyl)methylamine is a tertiary amine characterized by a benzyl backbone substituted with a methyl group at the para position (C4) and a nitro group at the meta position (C3). The amine functionality is attached to the benzyl carbon, with an isopropyl group (propan-2-yl) as the substituent. This compound’s molecular formula is C₁₁H₁₄N₂O₂, yielding a molecular weight of 218.25 g/mol (calculated). The nitro group confers electron-withdrawing properties, reducing the basicity of the amine compared to analogs with electron-donating substituents.

Properties

IUPAC Name

N-[(4-methyl-3-nitrophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-9(3)11(6-10)13(14)15/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCMEWHIYWNBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves a multi-step process:

    Nitration: The starting material, 4-methylbenzyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-methyl-3-nitrobenzyl chloride.

    Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with isopropylamine under basic conditions to replace the chloride with the amine group, yielding (4-Methyl-3-nitrophenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)methylamine can undergo several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

    Reduction: 4-methyl-3-aminophenylmethyl(propan-2-yl)amine.

    Oxidation: 4-carboxy-3-nitrophenylmethyl(propan-2-yl)amine.

    Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactive amine group allows for the formation of diverse derivatives that can be tailored for specific therapeutic effects. Notably, compounds with nitro groups are often associated with biological activity, making (4-Methyl-3-nitrophenyl)methylamine a candidate for further exploration in drug development.

Case Study: Synthesis of Antidepressants

Research has indicated that similar nitro-substituted aromatic amines can be utilized in the synthesis of antidepressants. The presence of the nitro group may influence the pharmacological profile of the resulting compounds, potentially enhancing their efficacy and selectivity.

Organic Synthesis

The compound's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry. Its ability to undergo nucleophilic substitution reactions is particularly noteworthy.

Synthesis Pathway

A common synthetic route involves the reaction of 4-methyl-3-nitrobenzaldehyde with propan-2-ylamine:

4 methyl 3 nitrobenzaldehyde+propan 2 ylamine[(4Methyl3nitrophenyl)methyl](propan 2 yl)amine+H2O\text{4 methyl 3 nitrobenzaldehyde}+\text{propan 2 ylamine}\rightarrow [(4-\text{Methyl}-3-\text{nitrophenyl})\text{methyl}](\text{propan 2 yl})\text{amine}+\text{H}_2\text{O}

This pathway illustrates the potential for creating complex molecules through straightforward reactions, which is essential in organic synthesis.

Dyes and Pigments

Another significant application of (4-Methyl-3-nitrophenyl)methylamine lies in its potential use as a dye or pigment precursor. The vibrant colors associated with nitro-substituted compounds make them suitable candidates for developing new dyes.

Potential Applications

  • Textile Industry : The compound could be explored for creating dyes that offer better colorfastness and stability.
  • Biological Staining : Its properties may also be leveraged in biological applications for staining tissues or cells in microscopy.

The biological activity of (4-Methyl-3-nitrophenyl)methylamine is an area of active research. The structural components suggest potential interactions with biological targets, which could lead to novel therapeutic agents.

Inhibition Studies

Preliminary studies on similar compounds have shown that nitro-substituted amines can inhibit specific enzymes involved in disease pathways. Further investigation into (4-Methyl-3-nitrophenyl)methylamine may reveal its potential as an enzyme inhibitor or modulator.

Data Summary Table

Application AreaDescriptionPotential Impact
Pharmaceutical IntermediatesUsed to synthesize various drug compoundsEnhances drug efficacy
Organic SynthesisActs as a building block for complex organic moleculesFacilitates diverse reactions
Dyes and PigmentsPotential precursor for vibrant dyesImproves colorfastness
Biological Activity ResearchInvestigated for enzyme inhibition and therapeutic effectsMay lead to new drugs

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine depends on its specific application:

    In medicinal chemistry: , it may act as a neurotransmitter analog, interacting with specific receptors in the brain.

    In materials science: , its electronic properties can be exploited in the design of conductive polymers or other advanced materials.

Comparison with Similar Compounds

Nitro-Substituted Benzylamines

  • (4-Nitrophenyl)methylamine hydrochloride (C₁₀H₁₄N₂O₂·HCl, MW 230.69): This positional isomer features a nitro group at the para position instead of meta. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
  • The bis-phenyl structure may enhance lipophilicity compared to mono-substituted benzylamines .

Halogen-Substituted Benzylamines

  • The absence of a nitro group results in higher amine basicity .
  • (2,4-Dichlorophenyl)methylamine hydrochloride: Dichloro substitution enhances electronegativity and lipophilicity.

Heteroaromatic and Biphenyl Analogs

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₄N₂O₂ 218.25 3-NO₂, 4-CH₃ Reduced basicity due to electron withdrawal
[(4-Nitrophenyl)methyl] analog C₁₀H₁₄N₂O₂·HCl 230.69 4-NO₂ Enhanced solubility (HCl salt)
[(3-Bromophenyl)methyl] analog C₁₀H₁₄BrN 228.13 3-Br Halogen bonding potential
Biphenyl analog C₁₆H₁₉N 225.33 Biphenyl Increased lipophilicity and planarity

Biological Activity

(4-Methyl-3-nitrophenyl)methylamine is a substituted aromatic amine characterized by its unique structural components, including a nitro group and an isopropylamine moiety. These features suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of (4-Methyl-3-nitrophenyl)methylamine is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The presence of the nitro group is known to enhance biological activity due to its electron-withdrawing properties, which can influence the reactivity of the compound in biological systems.

Synthesis

The synthesis of (4-Methyl-3-nitrophenyl)methylamine can be achieved through the reaction of 4-methyl-3-nitrobenzaldehyde with propan-2-ylamine, typically using reducing agents such as sodium borohydride:

4 methyl 3 nitrobenzaldehyde+propan 2 ylamine[(4Methyl3nitrophenyl)methyl](propan2yl)amine+H2O\text{4 methyl 3 nitrobenzaldehyde}+\text{propan 2 ylamine}\rightarrow [(4-Methyl-3-nitrophenyl)methyl](propan-2-yl)amine+\text{H}_2\text{O}

Biological Activity

The biological activity of (4-Methyl-3-nitrophenyl)methylamine can be attributed to its structural characteristics. The nitro group is often associated with antimicrobial and cytotoxic properties. Preliminary studies suggest that this compound may exhibit:

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the presence of both methyl and nitro groups significantly enhances reactivity and biological activity:

Compound NameStructure FeaturesUnique Aspects
(4-Nitrophenyl)methylamineNitro group on phenyl ringMore potent antimicrobial properties
(4-Methylphenyl)methylamineMethyl group only on phenyl ringLess reactive than nitro-substituted variants
(3-Nitrophenyl)methylamineNitro group at different positionDifferent biological activity profile
(4-Chlorophenyl)methylamineChlorine substituent instead of methylPotentially different pharmacokinetics

Case Studies

While specific case studies on (4-Methyl-3-nitrophenyl)methylamine are scarce, research into related compounds has provided insights into their potential applications:

  • Antibacterial Screening : A study evaluating various nitro-substituted aromatic amines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at varying concentrations .
  • Cytotoxicity in Cancer Research : Related compounds have been assessed for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation at micromolar concentrations .

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